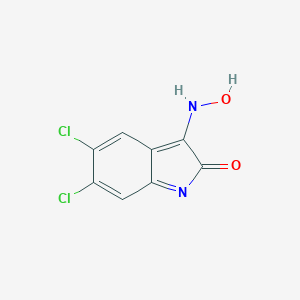
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a hydroxyamino group at the 3 position, and a keto group at the 2 position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one typically involves the chlorination of an indole precursor followed by the introduction of the hydroxyamino group. One common method involves the following steps:
Chlorination: The indole precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Hydroxyamination: The chlorinated intermediate is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to introduce the hydroxyamino group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5,6-dichloro-3-(nitrosoamino)-2H-indol-2-one or 5,6-dichloro-3-(nitroamino)-2H-indol-2-one.
Reduction: Formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
5,6-Dichloro-1H-indole-2,3-dione: Similar structure but lacks the hydroxyamino group.
5,6-Dichloro-3-(methylamino)-2H-indol-2-one: Similar structure but has a methylamino group instead of a hydroxyamino group.
5,6-Dichloro-3-(amino)-2H-indol-2-one: Similar structure but has an amino group instead of a hydroxyamino group.
Uniqueness
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one is unique due to the presence of the hydroxyamino group, which can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity
特性
CAS番号 |
18711-18-7 |
|---|---|
分子式 |
C8H4Cl2N2O2 |
分子量 |
231.03 g/mol |
IUPAC名 |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
InChIキー |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
異性体SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
正規SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
同義語 |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















